molecular formula C14H14N2 B13697998 2-[4-(3-Azetidinyl)phenyl]pyridine

2-[4-(3-Azetidinyl)phenyl]pyridine

Cat. No.: B13697998
M. Wt: 210.27 g/mol
InChI Key: OUPZUNDJTXOPGO-UHFFFAOYSA-N
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Description

MFCD17480685 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD17480685 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of reactions such as condensation, cyclization, and purification processes. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of MFCD17480685 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to ensure high-quality output. Industrial methods may also incorporate advanced techniques such as flow chemistry and high-throughput screening to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

MFCD17480685 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD17480685 often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in halogenated derivatives.

Scientific Research Applications

MFCD17480685 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: MFCD17480685 is utilized in the production of specialty chemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism by which MFCD17480685 exerts its effects involves interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, modulate signaling pathways, or bind to receptors to elicit a biological response. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD17480685 include:

  • MFCD17480684
  • MFCD17480686
  • MFCD17480687

Uniqueness

MFCD17480685 stands out due to its unique reactivity and specific applications. Compared to its analogs, it may offer better stability, higher reactivity, or more selective interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-[4-(azetidin-3-yl)phenyl]pyridine

InChI

InChI=1S/C14H14N2/c1-2-8-16-14(3-1)12-6-4-11(5-7-12)13-9-15-10-13/h1-8,13,15H,9-10H2

InChI Key

OUPZUNDJTXOPGO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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